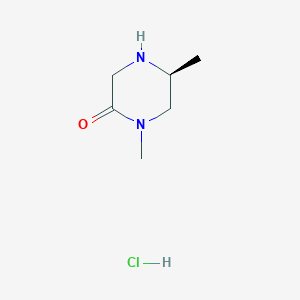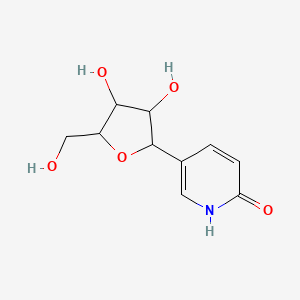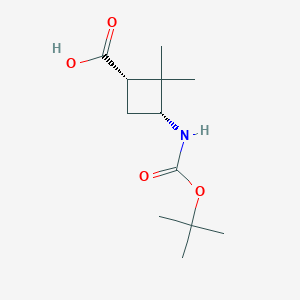
4-Phenylpiperidin-4-amine
Übersicht
Beschreibung
4-Phenylpiperidin-4-amine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known by other names such as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino- .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2 . Its molecular weight is 176.2581 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidines and their derivatives are known to undergo a variety of reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
4-Phenylpiperidin-4-amine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Some of these amines demonstrated activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks et al., 1979).
Synthesis and Resolution
The compound has been utilized in chemical synthesis, such as the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of specific phenylpiperidine derivatives (Manescalchi et al., 1994). Additionally, the synthesis, resolution, and determination of the absolute configuration of 4-amino-3-phenylpiperidine have been explored (Schramm & Christoffers, 2009).
Catalysis and Chemical Reactions
This compound derivatives have been synthesized using phase-transfer catalysis, demonstrating their potential in chemical reactions and catalysis (Thompson & Reeves, 1983). Furthermore, their role in the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex has been explored, offering a new method for synthesizing cyclic amines (Fujita et al., 2004).
Cytotoxicity Studies
Studies on the cytotoxicity of alkyl-linked lipoidal amine derivatives of this compound, such as CP-46,665, have revealed their potential effects on human tumor and leukemia cells (Berdel et al., 1985).
Safety and Hazards
The safety data sheet for a related compound, N-phenylpiperidin-4-amine dihydrochloride, indicates that it is classified as a flammable liquid (Category 2), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3). It can also cause skin corrosion (Category 1B) and serious eye damage (Category 1). It poses a short-term (acute) aquatic hazard (Category 3) .
Zukünftige Richtungen
Piperidines, including 4-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidines .
Biochemische Analyse
Biochemical Properties
4-Phenylpiperidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with opioid receptors, particularly the mu-opioid receptor, where it can act as an agonist or antagonist depending on its structural analogs . The interaction with these receptors involves binding to the active site, leading to conformational changes that modulate receptor activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate neurotransmitter release by influencing opioid receptor signaling pathways . This modulation can lead to changes in cell signaling, gene expression, and cellular metabolism. For instance, activation of the mu-opioid receptor by this compound can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering downstream signaling cascades . These effects can impact pain perception, mood, and other physiological responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to opioid receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels . This results in decreased phosphorylation of protein kinase A substrates, ultimately affecting gene expression and cellular responses. Additionally, this compound may inhibit or activate other enzymes involved in its metabolic pathways, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time . Long-term studies in vitro and in vivo have also indicated potential neurotoxic effects at high concentrations, necessitating careful monitoring of its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, this compound can induce adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a minimal effective dose produces desired therapeutic effects, while exceeding this threshold can lead to significant adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Eigenschaften
IUPAC Name |
4-phenylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSBRGSKUXXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B3112258.png)


![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)



![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
